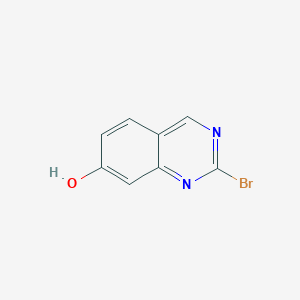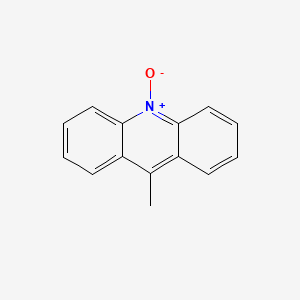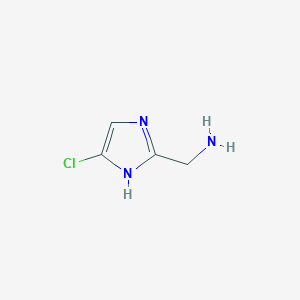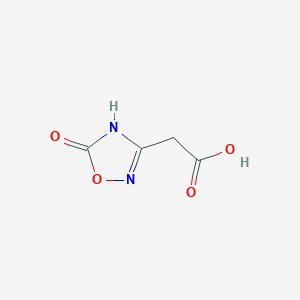
2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid is a heterocyclic compound that contains an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid typically involves the cyclization of hydrazides with carbon dioxide. One common method involves the reaction of hydrazides with carbon dioxide in the presence of a base, such as triethylamine, to form the oxadiazole ring . The reaction conditions often require refluxing in a suitable solvent like tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups onto the oxadiazole ring .
Applications De Recherche Scientifique
2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation and cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: A simpler oxadiazole compound with similar chemical properties.
1,3,4-Oxadiazole: Another oxadiazole isomer with different reactivity and applications.
2-(4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylamino)acetic acid: A derivative with additional functional groups that modify its properties.
Uniqueness
2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid is unique due to its specific ring structure and the presence of the acetic acid moiety.
Propriétés
Numéro CAS |
64634-30-6 |
|---|---|
Formule moléculaire |
C4H4N2O4 |
Poids moléculaire |
144.09 g/mol |
Nom IUPAC |
2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)acetic acid |
InChI |
InChI=1S/C4H4N2O4/c7-3(8)1-2-5-4(9)10-6-2/h1H2,(H,7,8)(H,5,6,9) |
Clé InChI |
ZHTASSDRQKMHOB-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NOC(=O)N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


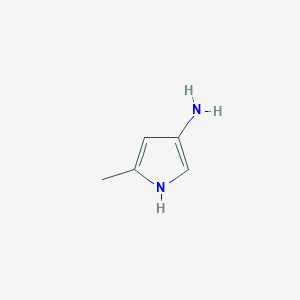
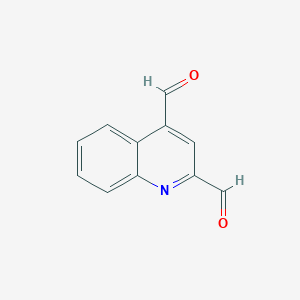
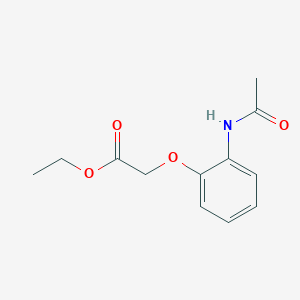

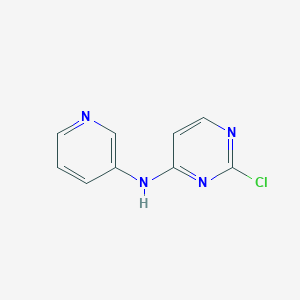

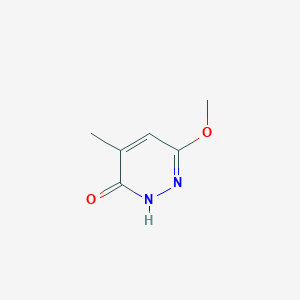
![3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12973043.png)

